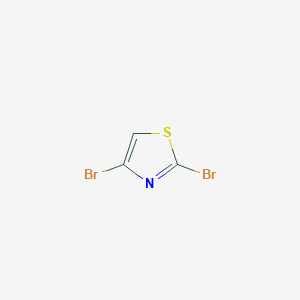

2,4-Dibromothiazole

Description

Historical Context of Thiazole (B1198619) Chemistry

The exploration of thiazole chemistry dates back to the late 19th century. numberanalytics.com The foundational Hantzsch thiazole synthesis, reported in 1887, involves the reaction of an α-haloketone or aldehyde with a thioamide and remains a cornerstone for constructing the thiazole ring system. chemicalbook.comijper.org Over the decades, the understanding of thiazole reactivity has expanded, with numerous methods developed for their synthesis and functionalization. chemicalbook.comijper.org The discovery of thiazole moieties in natural products, such as thiamine (B1217682) (Vitamin B1), spurred further interest in this heterocyclic system. chemicalbook.com

Significance of Brominated Thiazoles in Organic Synthesis and Medicinal Chemistry

Brominated thiazoles, and specifically 2,4-dibromothiazole, are highly valuable intermediates in organic synthesis. The bromine atoms serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net This allows for the selective introduction of various substituents at specific positions on the thiazole ring, enabling the construction of diverse molecular architectures. acs.orgresearchgate.net

In medicinal chemistry, the thiazole ring is a privileged scaffold found in a wide array of clinically approved drugs with antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. nih.gov Brominated thiazoles serve as key building blocks in the synthesis of these and other biologically active molecules. medchemexpress.comfishersci.atchemicalbook.com For instance, they are used to prepare 2,4-disubstituted thiazole derivatives that act as survival motor neuron (SMN) protein modulators. medchemexpress.comfishersci.atchemicalbook.com

Overview of this compound within the Thiazole Family

This compound is a prominent member of the brominated thiazole family, which also includes mono- and tri-brominated derivatives. acs.orgresearchgate.netlookchem.com Its two bromine atoms at the 2- and 4-positions exhibit differential reactivity, allowing for regioselective functionalization. acs.orgresearchgate.netresearchgate.net This property makes it a particularly powerful tool for synthetic chemists to create complex, multi-substituted thiazole-containing compounds. acs.orgresearchgate.net

Interactive Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃HBr₂NS | chemimpex.com |

| Molecular Weight | 242.92 g/mol | chemimpex.com |

| Appearance | White to slightly pale yellow crystal-powder | chemimpex.comsarchemlabs.comtcichemicals.com |

| Melting Point | 76-88 °C | chemimpex.com |

| Boiling Point | 242.8±13.0 °C at 760 mmHg | chemsrc.com |

| Density | 2.3±0.1 g/cm³ | chemsrc.com |

| CAS Number | 4175-77-3 | chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEJZKKVVUZXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961954 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-77-3 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Cross Coupling Reactions

Suzuki Coupling

The Suzuki coupling reaction of this compound with boronic acids or their esters is a powerful method for introducing aryl and heteroaryl substituents. This reaction has been utilized in the synthesis of complex molecules, including ligands for the angiotensin II AT2 receptor, where a phenylthiazole scaffold was constructed. bohrium.com

Sonogashira Cross-Coupling for Alkynyl Derivatives

Catalyst-Controlled Site Selectivity Switching

Stille Coupling

Stille coupling, which employs organotin reagents, has also been successfully applied to this compound. For instance, it was used in the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles, although it was found to be less efficient than Negishi coupling for these specific products. acs.orgresearchgate.netnih.gov

Bromine-Lithium Exchange

Heck Reaction

While specific examples for the Heck reaction with this compound are less commonly detailed in the provided search results, this reaction is a general method for the vinylation of aryl halides and could likely be applied to introduce alkenyl groups onto the thiazole (B1198619) ring.

Sonogashira Coupling

The Sonogashira reaction allows for the introduction of alkyne moieties. wikipedia.orgsioc-journal.cn A Sonogashira protocol has been used for the alkynyl-debromination of this compound, leading to the formation of 2-alkynyl-4-bromothiazoles. acs.orgresearchgate.net This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. While not explicitly detailed for this compound in the provided results, it represents a potential route for the synthesis of aminothiazole derivatives.

Applications of 2,4 Dibromothiazole in Advanced Organic Synthesis

Building Block for Complex Thiazole (B1198619) Architectures

The strategic placement of two bromine atoms on the thiazole ring makes 2,4-dibromothiazole an ideal precursor for a wide range of complex heterocyclic structures. Chemists exploit the differential reactivity of the C2 and C4 positions to introduce diverse substituents in a controlled manner.

The synthesis of 2,4-disubstituted thiazoles from this compound is a cornerstone of its application in organic chemistry. thieme-connect.com Research has consistently shown that cross-coupling reactions occur preferentially at the more electron-deficient C2 position. thieme-connect.comresearchgate.net This inherent regioselectivity is leveraged to first introduce a substituent at the 2-position, yielding a 2-substituted 4-bromothiazole (B1332970) intermediate. researchgate.net This intermediate can then undergo a second substitution at the C4 position to afford the desired 2,4-disubstituted product.

Several powerful synthetic methodologies are employed to achieve these transformations:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille reactions, are highly effective for creating new carbon-carbon bonds at the C2 position. thieme-connect.comresearchgate.net The Sonogashira protocol has also been successfully used for alkynyl-debromination. nih.gov

Halogen-Metal Exchange: An alternative route involves a halogen-metal exchange reaction. thieme-connect.com The well-established bromine-lithium exchange has been supplemented by the regioselective bromine-magnesium exchange, which can also be directed to the C2 position. thieme-connect.comnih.gov This generates a potent nucleophile that can react with various electrophiles. lookchem.com

These methods provide access to a vast library of 2,4-disubstituted thiazoles, which are prevalent in many natural products of medicinal importance. thieme-connect.comlookchem.com

Table 1: Synthetic Methods for 2,4-Disubstituted Thiazoles from this compound

| Method | Position of Initial Reaction | Key Reagents/Catalysts | Type of Bond Formed | Reference |

|---|---|---|---|---|

| Negishi Coupling | C2 | Pd(0) catalyst, Organozinc reagents | Carbon-Carbon (Alkyl, Aryl) | thieme-connect.comresearchgate.netnih.gov |

| Stille Coupling | C2 | Pd(0) catalyst, Organotin reagents | Carbon-Carbon (Aryl, Alkynyl) | thieme-connect.comresearchgate.netnih.gov |

| Sonogashira Coupling | C2 | Pd(0) catalyst, Cu(I) co-catalyst, Alkyne | Carbon-Carbon (Alkynyl) | nih.gov |

| Bromine-Magnesium Exchange | C2 | i-PrMgBr or s-BuMgCl | Forms Grignard-like reagent for further reaction | thieme-connect.comnih.gov |

| Bromine-Lithium Exchange | C2 | tert-Butyllithium | Forms Organolithium reagent for further reaction | mdpi.comnih.gov |

This compound is instrumental in the synthesis of 2,4'-bisthiazole derivatives, a structural motif found in some naturally occurring compounds. thieme-connect.commdpi.comnih.gov The synthesis is typically achieved in two main steps, capitalizing on the regioselectivity of the starting material. researchgate.netnih.gov

The first step involves a palladium-catalyzed cross-coupling reaction at the C2 position of this compound with an organometallic species, resulting in a 2-substituted 4-bromothiazole. mdpi.comnih.gov In the second step, this 4-bromothiazole intermediate is converted into a nucleophile via a bromine-lithium exchange at the C4 position using reagents like tert-butyllithium. nih.govmdpi.comnih.gov This newly formed organolithium species then undergoes a second regioselective cross-coupling reaction with another molecule of this compound, again at the more reactive C2 position, to form the 2,4'-bithiazole (B13848155) linkage. nih.gov

Thiazole-containing amino acids are important components of various biologically active natural peptides. researchgate.net this compound serves as a key precursor in stereoselective routes to chiral 2,4-disubstituted thiazole amino acids. lookchem.comresearchgate.net A stereoselective pathway to chiral 2-(α-aminoalkyl)-substituted thiazoles was developed using a bromine-magnesium exchange reaction on this compound. nih.govlookchem.com The resulting Grignard-like reagent reacts with chiral imines, such as N-tert-butanesulfinyl imines, to create the desired amino acid precursors with good diastereoselectivity. lookchem.comresearchgate.net

This compound is a documented building block in the total synthesis of Melithiazole C, a myxobacterial antibiotic. chemicalbook.comchemsrc.com Synthetic strategies utilize this compound to construct the core thiazole ring of the natural product. medchemexpress.comfishersci.atthermofisher.comrheniumshop.co.ilfishersci.fr A key step in a concise and convergent synthesis of Melithiazole C involves a highly (E)-selective cross-metathesis. chemicalbook.comchemsrc.com This reaction occurs between a 4-vinylthiazole, derived from this compound, and a dienote side-chain, efficiently assembling the complex structure of the target molecule. medchemexpress.comfishersci.atrheniumshop.co.il

Precursors for Thiazole Amino Acids

Intermediate in the Synthesis of Biologically Active Thiazole Derivatives

Beyond its role in constructing complex heterocyclic frameworks, this compound is a pivotal intermediate in the synthesis of specific thiazole derivatives with demonstrated biological activity. chemicalbook.comhsppharma.comnih.gov Its ability to be selectively functionalized at two distinct positions makes it an efficient starting point for molecules designed to interact with biological targets.

A significant application of this compound is its use as an intermediate in the preparation of 2,4-disubstituted thiazole derivatives that function as modulators of the Survival Motor Neuron (SMN) protein. chemicalbook.commedchemexpress.comfishersci.atrheniumshop.co.ilhsppharma.com These modulators are of considerable interest in medicinal chemistry research. The synthetic route leverages this compound to create the central thiazole scaffold onto which other necessary chemical moieties are attached to achieve the desired biological function. hsppharma.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Disubstituted Thiazoles |

| 2,4'-Bisthiazole Derivatives |

| 2-Substituted 4-bromothiazole |

| Thiazole Amino Acids |

| Melithiazole C |

| 4-Vinylthiazole |

| Survival Motor Neuron (SMN) Protein Modulators |

| 2'-Alkyl-4-bromo-2,4'-bithiazoles |

| 2'-Phenyl-4-bromo-2,4'-bithiazoles |

| 2'-Alkynyl-4-bromo-2,4'-bithiazoles |

| 2-(α-aminoalkyl)-substituted thiazoles |

| N-tert-butanesulfinyl imine |

| tert-Butyllithium |

| i-PrMgBr (isopropylmagnesium bromide) |

PPAR Ligands and Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. nih.govmdpi.com As such, they are significant therapeutic targets for metabolic disorders. The thiazolidinedione (TZD) class of compounds are well-known PPARγ agonists. nih.gov

Research has shown that this compound can serve as a scaffold for the synthesis of potent PPAR ligands. For instance, sequential, position-selective, Pd-catalyzed cross-coupling reactions of 2,4-dibromo-5-hydroxymethylthiazole have been instrumental in creating the scaffold for GW501516, a highly potent PPARβ/δ agonist, as well as its C4-thiazole-substituted analogues. researchgate.net The reactivity of the bromine atoms on the thiazole ring allows for the strategic introduction of various functional groups to optimize binding affinity and selectivity for different PPAR isoforms.

Studies have reported the design and synthesis of various thiazolidinedione derivatives with the aim of discovering new PPARγ agonists. mdpi.com In one such study, new 2,4-thiazolidinedione (B21345) derivatives were developed and showed significant hypoglycaemic effects in a dexamethasone-induced diabetic rat model, indicating their potential as PPAR-γ modulators. nih.gov Another study synthesized a series of chromone (B188151) and 2,4-thiazolidinedione conjugates, with some compounds showing effectiveness in lowering blood glucose levels comparable to the standard drug pioglitazone (B448) and exhibiting potent PPAR-γ transactivation. nih.gov

Thiazolidine-2,4-diones as VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor involved in angiogenesis, a critical process in tumor growth and proliferation. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov The thiazolidine-2,4-dione (TZD) nucleus has been identified as a valuable pharmacophore in the design of VEGFR-2 inhibitors. nih.govrsc.org

While direct synthesis from this compound is not always explicitly detailed in the final steps of creating these complex inhibitors, the foundational TZD structure can be synthesized through methods that may involve precursors derived from thiazole chemistry. The general synthesis of the TZD core involves the reaction of thiourea (B124793) with chloroacetic acid. nih.govmdpi.com This core is then typically condensed with various aldehydes to introduce diversity and target specific receptor interactions. nih.govmdpi.com

For example, novel series of thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2. rsc.org In one study, compound 15 demonstrated significant anti-VEGFR-2 potency with an IC50 value of 0.081 μM. rsc.org Another research effort focused on hybrid molecules incorporating the TZD nucleus with other anticancer moieties like 2-oxo-1,2-dihydroquinoline and 2-oxoindoline, resulting in compounds with strong VEGFR-2 inhibitory activity. nih.govnih.gov

Mycothiazole (B1237078) and Analogues

Mycothiazole is a natural product isolated from the marine sponge Petrosaspongia mycofijiensis that exhibits selective cytotoxicity against solid tumors. mdpi.com A key structural feature of mycothiazole is a 2,4-disubstituted thiazole ring. acs.org

The total synthesis of (±)-mycothiazole has been successfully achieved starting from this compound. mdpi.comacs.orgnih.govresearchgate.net This multi-step synthesis highlights the utility of this compound as a starting material for constructing complex natural products. acs.org The synthesis involves a chemoselective substitution of the bromine atom at the C2 position, followed by a series of reactions to build the intricate side chains present in the final molecule. acs.org This synthetic route provides a basis for creating analogues of mycothiazole to explore structure-activity relationships and develop new potential anticancer agents.

Development of Materials with Specific Properties

The unique electronic and structural characteristics of the thiazole ring make this compound a valuable building block for the creation of advanced materials.

Specialty Polymers

This compound is utilized in the synthesis of specialty polymers. chemimpex.comxdbiochems.com The introduction of the dibromothiazole unit into a polymer backbone can impart desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com Its bifunctional nature, with two reactive bromine sites, allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to the development of materials with tailored characteristics for various applications. xdbiochems.com

Conducting Materials and Organic Optoelectronics

The thiazole moiety is an electron-rich heterocyclic system, which makes it a suitable component for constructing conducting materials and organic semiconductors. This compound serves as a building block for polymers with high thermal stability and electrical conductivity. xdbiochems.com These polymers have potential applications in electronic devices, energy storage systems, and organic optoelectronics. xdbiochems.com The ability to functionalize the thiazole ring at two distinct positions allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Liquid Crystalline Materials

The rigid, rod-like shape of the thiazole ring makes it a suitable mesogenic unit for the design of liquid crystalline materials. While specific examples directly incorporating this compound are not extensively detailed, the general use of thiazole derivatives as building blocks for liquid crystals is established. The ability to introduce substituents at the 2 and 4 positions of the thiazole ring allows for the modification of the molecular shape and intermolecular interactions, which are key factors in determining the liquid crystalline properties of a material.

Pyrrolo[3,2-d:4,5-d']bisthiazole (PBTz) Building Blocks

The fused heterocyclic system, Pyrrolo[3,2-d:4,5-d']bisthiazole (PBTz), has garnered significant attention as a valuable building block in the field of materials science, particularly for the development of organic semiconductors. The unique electronic properties of the PBTz core, which can be described as both a weak donor and a weak acceptor, make it a versatile component for tuning the optoelectronic characteristics of conjugated polymers and small molecules. researchgate.net The synthesis of PBTz derivatives often relies on the strategic use of halogenated thiazoles, with this compound serving as a key precursor in various synthetic routes.

The construction of the PBTz scaffold typically involves the formation of a central pyrrole (B145914) ring fused to two thiazole rings. While various synthetic strategies have been explored, a common approach involves the coupling of two appropriately functionalized thiazole units followed by cyclization to form the pyrrole ring. In this context, this compound provides two reactive sites, the bromine atoms at the 2- and 4-positions, which can be selectively functionalized through cross-coupling reactions to build the larger PBTz framework.

Research has demonstrated the synthesis of novel electron-deficient fused PBTz systems starting from brominated thiazoles. nih.govchemsrc.com For instance, the synthesis of PBTz-containing polymers has been reported, highlighting the importance of these building blocks in creating advanced materials with small optical band gaps and low-lying HOMO energy levels. nih.gov The general synthetic approach often involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to connect the thiazole precursors.

While a direct, one-pot synthesis of the PBTz core from this compound is not extensively detailed in the literature, the assembly of the PBTz structure can be envisioned through a multi-step sequence. This would likely involve the initial selective functionalization of one of the bromine atoms on this compound, followed by a coupling reaction to link two thiazole units, and subsequent steps to construct the fused pyrrole ring. The reactivity of the bromine atoms can be controlled by the choice of reaction conditions and catalysts.

A plausible synthetic pathway could involve the initial synthesis of a 2,4'-bithiazole derivative, which can be achieved through the regioselective cross-coupling of this compound. researchgate.net Subsequent chemical transformations would then be employed to introduce the necessary functionalities for the final ring-closing step to form the PBTz core. The synthesis of various substituted PBTz building blocks has been achieved, allowing for the fine-tuning of their electronic and physical properties for specific applications. researchgate.netresearchgate.net

The following table summarizes representative cross-coupling reactions that are foundational to the synthesis of PBTz precursors, often utilizing brominated thiazoles like this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| This compound | Organostannane | Pd Catalyst | Substituted Bromothiazole | - | molaid.com |

| 2-Bromothiazole | Various | Microwave-assisted Stille Polycondensation | PBTz-containing polymer | - | nih.gov |

| Brominated Bithiazole | Acetylene | Palladium Catalyst | Alkynylated Bithiazole | - | researchgate.net |

The development of synthetic methods for PBTz building blocks continues to be an active area of research, driven by the potential of these compounds in organic electronics. The versatility of this compound as a starting material provides a valuable platform for the creation of a diverse library of PBTz derivatives with tailored properties.

Computational and Theoretical Studies on 2,4 Dibromothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 2,4-dibromothiazole and its derivatives.

DFT calculations are crucial for predicting the regioselectivity of chemical reactions by mapping the electronic landscape of a molecule. The distribution of electron density in this compound dictates its reactivity, particularly the susceptibility of its carbon-bromine bonds to undergo reactions like cross-coupling and nucleophilic substitution.

Cross-coupling reactions on this compound have been shown to occur preferentially at the more electron-deficient C2 position. ethz.chresearchgate.net This electronic bias makes the bromine atom at the C2 position more susceptible to oxidative addition in palladium-catalyzed reactions. acs.orgnih.gov Computational studies corroborate these experimental findings. For instance, DFT calculations predict that the oxidative addition of a palladium catalyst to the C2-Br bond is energetically more favorable than addition to the C4-Br bond. ethz.ch

A common tool used in conjunction with DFT to visualize reactivity is the Molecular Electrostatic Potential (MEP) map. rasayanjournal.co.in The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. rasayanjournal.co.inorientjchem.orgcellulosechemtechnol.ro Negative regions are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. orientjchem.orgcellulosechemtechnol.ro For related heterocyclic compounds, MEP analysis has successfully predicted sites for hydrogen bonding and chemical reactions. rasayanjournal.co.inorientjchem.orgphyschemres.org In this compound, the C2 position is known to be more electrophilic, which is a key factor in its selective functionalization. escholarship.org

The electronic properties and solid-state structure of this compound have been elucidated through a combination of DFT calculations and experimental techniques like X-ray crystallography.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A small HOMO-LUMO gap generally indicates higher reactivity. scirp.orgajchem-a.com For example, DFT calculations on the related compound 2,4,7-tribromobenzo[d]thiazole (B1604360) predicted a HOMO-LUMO gap of approximately 4.2 eV.

X-ray diffraction analysis has revealed the solid-state packing of this compound. researchgate.net The compound crystallizes in an orthorhombic system with the space group Fmm2. A significant feature of its crystal structure is disorder, where molecules are randomly oriented. researchgate.net This disorder involves the positions of the sulfur and C5-H atoms relative to the Br-C2-N-C4-Br backbone of the thiazole (B1198619) ring. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700 (10) |

| b (Å) | 16.21 (3) |

| c (Å) | 5.516 (8) |

Data sourced from Aitken, K. M., et al. (2015). researchgate.net

While direct molecular docking studies on this compound are not prominent, its derivatives are extensively studied in drug discovery, where docking simulations are a key tool. plos.orgplos.orgacs.orgrsc.org As a versatile scaffold, 2,4-disubstituted thiazoles are synthesized from this compound and investigated for their potential to inhibit various biological targets. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and analyzing interactions like hydrogen bonds and hydrophobic contacts. mdpi.com For example, novel benzimidazole–thiazole derivatives have been docked into the active site of the COX-2 enzyme to evaluate their potential as inhibitors. rsc.org Similarly, other thiazole derivatives have been studied as potential inhibitors of tubulin polymerization, with docking used to understand their binding at the colchicine-binding site. nih.gov In many such studies, DFT is used to optimize the ligand's geometry before docking to ensure an accurate representation of its shape and electronic properties. orientjchem.org

Analysis of Electronic Properties and Solid-State Packing

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. While specific MD studies on isolated this compound are not common, this technique is frequently applied to study the behavior of thiazole derivatives when complexed with biological macromolecules. plos.orgplos.orgacs.orgrsc.org

After a promising ligand-protein binding pose is identified through molecular docking, MD simulations are performed to assess the stability of this complex. plos.orgacs.orgrsc.org The simulation tracks the movements of the ligand within the binding site and the conformational changes of the protein over a set period, typically nanoseconds. acs.orgrsc.org Key metrics analyzed from MD trajectories include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. plos.orgacs.org These analyses help validate the docking results and confirm that the ligand remains stably bound to its target, which is a critical step in the development of potential drug candidates. plos.orgacs.org

Principal Component Analysis (PCA) for Conformational Studies

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of complex datasets, such as those generated from molecular dynamics simulations. researchgate.netmdpi.com In the context of computational chemistry, PCA is applied to MD trajectories to identify the most significant, large-scale collective motions of a molecule, often referred to as "essential dynamics". mdpi.com

The method involves constructing a covariance matrix of atomic fluctuations and diagonalizing it to yield eigenvectors (principal components) and eigenvalues. mpg.de The first few principal components typically describe the dominant conformational changes of the system, such as the movements of protein domains. mdpi.commpg.de While PCA is a powerful tool for analyzing the dynamics of large, flexible biomolecules like proteins, its application to small, relatively rigid molecules like this compound is less common. researchgate.netnih.gov For such molecules, conformational flexibility is limited, and PCA would be most relevant when studying its dynamic interactions within the binding site of a flexible protein target.

Mechanistic Investigations of Reaction Pathways

Computational studies, particularly DFT, have been instrumental in elucidating the mechanisms of reactions involving this compound. A key area of investigation is the regioselectivity observed in palladium-catalyzed cross-coupling reactions.

Experimental work shows that reactions such as Negishi and Stille couplings occur selectively at the C2 position. researchgate.netacs.orgnih.gov DFT calculations provide a mechanistic rationale for this observation. The reaction proceeds via an oxidative addition step, where the palladium catalyst inserts into a carbon-bromine bond. Calculations have been performed to determine the activation energies for the insertion of a model palladium complex, Pd(PH₃)₂, into the C2-Br and C4-Br bonds of this compound. ethz.ch

The results indicate that the transition state for oxidative addition at the C2 position is significantly lower in energy than the transition state for addition at the C4 position. ethz.ch This large energy difference explains the exclusive selectivity for C2 functionalization observed experimentally. ethz.ch

Table 2: Calculated Energy Difference for Oxidative Addition to Dibromoheterocycles

| Compound | Most Reactive Position | Energy Difference (ΔE) in kcal/mol |

|---|---|---|

| This compound | C2 | 4.5 |

| 2,4-Dibromothiophene | C2 | 3.7 |

Energy difference between the two possible insertion transition states, as calculated by DFT. Data sourced from Schoenebeck, F. (2012). ethz.ch

Emerging Research Areas and Future Directions

Novel Catalytic Systems for 2,4-Dibromothiazole Functionalization

The selective functionalization of this compound is a key area of research, as the two bromine atoms exhibit different levels of reactivity. The carbon at the C2 position is generally more electron-deficient and thus more susceptible to initial reaction compared to the C4 position. researchgate.net This inherent difference has been the basis for developing regioselective catalytic systems, primarily centered around palladium-catalyzed cross-coupling reactions. researchgate.netcapes.gov.br

Recent research has focused on fine-tuning these catalytic systems to achieve high selectivity and yield. Palladium (Pd) catalysts, particularly Pd(0) complexes, are frequently used. researchgate.netacs.org The choice of ligand attached to the palladium center is crucial for controlling the reaction's outcome. For instance, certain phosphine (B1218219) ligands can direct the reaction to a specific bromine atom. Studies have shown that ligands like Xantphos can selectively catalyze reactions at the C2 position of this compound. scispace.comresearchgate.net In contrast, other ligand systems, such as those involving 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), have been shown to favor C2 arylation in dihaloazoles, while Xantphos preferentially leads to C4 arylation in diiodooxazole systems. scispace.com

Common cross-coupling reactions employed for the functionalization of this compound include the Negishi, Stille, and Sonogashira reactions. researchgate.netacs.org The Negishi coupling, which uses organozinc reagents, has proven highly effective for creating C-C bonds, often with excellent yields (88-97%) for subsequent coupling steps. researchgate.netacs.orgnih.gov The Stille reaction, utilizing organotin reagents, is another viable method, though it may proceed with lower yields for certain substrates compared to the Negishi coupling. researchgate.netacs.orgnih.gov The development of more robust catalysts, such as Buchwald precatalysts, is an active area of investigation to improve the efficiency and scope of these reactions. researchgate.netnbuv.gov.ua

A frontier in this field is the move towards C-H activation, a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom- and step-economical approach to synthesis. numberanalytics.comrsc.orgmdpi.com While much of the work on this compound still relies on cross-coupling at the C-Br bonds, future research will likely focus on developing catalytic systems that can directly activate the C5-H bond, opening up new pathways for creating trisubstituted thiazole (B1198619) derivatives.

| Catalytic System | Reaction Type | Key Feature/Finding | Yield | Reference |

|---|---|---|---|---|

| Pd(0) / Alkyl Zinc Halides | Negishi Cross-Coupling | Regioselective substitution at the C2 position. researchgate.netacs.org | 65-85% (initial step) | researchgate.netacs.org |

| Pd(0) / Organotin Reagents | Stille Cross-Coupling | Used for synthesizing 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles. acs.orgnih.gov | 58-62% | acs.orgnih.gov |

| Pd(0) / Terminal Alkyne | Sonogashira Coupling | Achieves alkynyl-debromination at the C2 position. researchgate.netacs.org | 65-85% | researchgate.netacs.org |

| PdCl₂(PPh₃)₂ | Negishi Cross-Coupling | Effective for Csp²-Csp² coupling to form 2,4'-bithiazoles. acs.org | 88-97% (second step) | acs.org |

| Xantphos-based Pd Catalyst | Suzuki-Miyaura Coupling | Selectively catalyzes reaction at the C2 position of this compound. scispace.comresearchgate.net | Not specified | scispace.comresearchgate.net |

Applications in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. Thiazole-containing molecules, often synthesized from precursors like this compound, are of great interest in this field due to their ability to form ordered, self-assembled structures. iitg.ac.innovapublishers.com These self-assembly processes are fundamental to the development of functional devices and future nanotechnology. iitg.ac.in

Thiazole derivatives have been designed as low molecular weight gelators, which can form self-assembled fibrillar networks (SAFiNs) in solution. novapublishers.com These gel-like structures have potential applications in template-directed synthesis, ion sensing, and specialized polymerization. novapublishers.com The ability to control the assembly is critical; for instance, research on phenyl thiourea (B124793) tethered thiazole derivatives has shown that different polymorphs (crystals with the same chemical formula but different molecular packing) can be isolated by simply changing the crystallization solvent. iitg.ac.in

In nanotechnology, thiazole-based compounds are being explored for their optoelectronic properties. acs.org For example, dipolar amphiphilic thiazole dyes can form stable supramolecular structures in thin films. acs.org The arrangement of these molecules—whether they form J-aggregates or H-aggregates—can be controlled and has a direct impact on the material's properties, such as its conductivity. acs.orgsciengine.com Recent studies on thiazolo[5,4-d]thiazole-based photosensitizers have shown that their aggregation type, controlled by interactions with host molecules like cucurbit ua.esuril, can optimize the generation of reactive oxygen species (ROS) for applications in photocatalysis. sciengine.com The rigid and planar nature of the thiazole ring system, combined with the potential for diverse functionalization offered by this compound, makes it a valuable scaffold for designing molecules for advanced materials. acs.orgchemimpex.com

| Thiazole-Based System | Area of Application | Key Research Finding | Reference |

|---|---|---|---|

| Phenyl thiourea tethered thiazoles | Supramolecular Chemistry / Polymorphism | Formation of three distinct polymorphs by crystallization from different solvents, demonstrating control over molecular arrangement. iitg.ac.in | iitg.ac.in |

| Thiazole-based gelators | Supramolecular Chemistry / Materials | These molecules form self-assembled fibrillar networks (SAFiNs) with applications in templated synthesis and ion sensing. novapublishers.com | novapublishers.com |

| Tripodal amphiphilic push-pull thiazoles | Nanotechnology / Optoelectronics | The supramolecular structure (packing) of thiazole dyes in thin films determines their conductivity and optoelectronic properties. acs.org | acs.org |

| Thiazolo[5,4-d]thiazole photosensitizers | Photocatalysis / Nanotechnology | Supramolecular aggregation (J-type vs. H-type) with a host molecule controls the efficiency and selectivity of reactive oxygen species (ROS) generation. sciengine.com | sciengine.com |

Development of New Bioactive Scaffolds

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies. encyclopedia.pubmdpi.com this compound is a crucial starting material for the synthesis of novel 2,4-disubstituted thiazole derivatives, which are the most common substitution pattern found in thiazole-based drugs. encyclopedia.pubmdpi.commedchemexpress.com Its utility lies in its role as a central building block that can be sequentially and selectively functionalized to build complex molecular architectures. researchgate.netacs.org

A significant body of research is dedicated to using this compound to synthesize new bioactive compounds. It is a key intermediate in the synthesis of natural products with potent biological activity, such as the myxobacterial antibiotic Melithiazole C and the cytotoxic agent Mycothiazole (B1237078). researchgate.net Total syntheses of these complex molecules often begin with the functionalization of the this compound core. researchgate.netresearchgate.net

Furthermore, researchers are actively designing and synthesizing novel thiazole derivatives from this compound to target a range of diseases. For example, new 2,4-disubstituted arylthiazoles have been developed and evaluated for their trypanocidal activity against T. brucei, the parasite responsible for African sleeping sickness. nih.gov In this research, derivatives bearing an adamantyl group and an alkylamine showed promising activity, with IC₅₀ values in the sub-micromolar range. nih.gov The thiazole scaffold is also being explored for its potential in developing new antimicrobial agents to combat resistant bacterial strains and as a basis for anticancer compounds. chemimpex.com

| Derivative/Scaffold Class | Biological Activity/Target | Key Research Finding | Reference |

|---|---|---|---|

| 2,4'-Bithiazoles | Natural Product Precursors | Synthesized from this compound, these are core structures of antibiotics like cystothiazoles and myxothiazoles. acs.org | acs.org |

| 2,4-Disubstituted Arylthiazoles | Trypanocidal (Anti-parasitic) | Compound 1a (2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine) showed an IC₅₀ of 0.42 μM against T. brucei. nih.gov | nih.gov |

| Melithiazole C | Antibiotic | A concise total synthesis was developed using this compound as a key building block. | |

| Mycothiazole | Cytotoxic / Anticancer | A total synthesis of (±)-mycothiazole was achieved starting from this compound. researchgate.net | researchgate.net |

| General Thiazole Derivatives | Antimicrobial | Thiazole derivatives show potential for developing new antibiotics by inhibiting the growth of certain bacterial strains. |

Studies on Environmental Fate and Degradation Pathways of Brominated Thiazoles

As the use of brominated organic compounds, including those derived from this compound, increases in industry and agriculture, understanding their environmental impact is critical. chemimpex.com Research into the environmental fate of brominated thiazoles is an emerging area, often drawing parallels from studies on other brominated aromatic compounds and flame retardants. nih.govnih.gov

The primary mechanism for the removal of such compounds from the environment is microbial degradation. mdpi.comnih.gov This process often involves dehalogenation, where microorganisms enzymatically cleave the carbon-halogen bond. nih.govmdpi.com For brominated compounds, this debromination is a crucial first step in breaking down the molecule. nih.gov However, the persistence of these compounds can be a concern. Studies on novel brominated flame retardants (NBFRs) in aquatic environments have shown that they can be environmentally persistent, particularly in sediment. nih.gov

Data from one aquatic mesocosm experiment on NBFRs revealed that while the compounds disappeared from the particulate phase with median dissipation times (DT₅₀) of 9-30 days, they were far more persistent in the sediment, with DT₅₀ values exceeding 100 days. nih.gov The degradation products often correspond to known photodegradation products, indicating that sunlight also plays a role in their transformation. nih.gov In some cases, the degradation of brominated compounds can lead to the formation of more toxic substances, such as polybrominated dibenzodioxins or dibenzofurans, especially under conditions of incomplete combustion. ua.esnih.gov While specific data on this compound is limited, the general principles of brominated aromatic compound degradation suggest that its environmental persistence and potential degradation pathways warrant further investigation to ensure its safe use.

| Compound Class | Environmental Compartment | Finding / Data Point | Reference |

|---|---|---|---|

| Novel Brominated Flame Retardants (NBFRs) | Aquatic Particulate Matter | Median dissipation time (DT₅₀) of 9-30 days. nih.gov | nih.gov |

| Novel Brominated Flame Retardants (NBFRs) | Aquatic Sediment | Identified as environmentally persistent, with a DT₅₀ of >100 days. nih.gov | nih.gov |

| Brominated Aromatic Compounds | General Environment | Can undergo biodegradation mainly through debromination. nih.gov | nih.gov |

| Halogenated Organic Compounds | Contaminated Sites | Microbial consortia are often more efficient at biodegradation than single strains. mdpi.com | mdpi.com |

| Brominated Flame Retardants | High-Temperature Environments | Can be transformed into highly toxic polybrominated dibenzodioxins/furans during fires or waste incineration. ua.esnih.gov | ua.esnih.gov |

Q & A

Q. What are the optimal synthetic routes for 2,4-dibromothiazole, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via halogenation of thiazole derivatives. A high-yield method involves reacting 1,3-thiazolidine-2,4-dione with P₂O₅ and tetrabutylammonium bromide in toluene under reflux, followed by purification via silica gel chromatography (hexane/EtOAc = 3:1) to yield 84% pure product . Key steps include distillation under reduced pressure and crystallization with water-ethanol to minimize impurities. Purity is verified using ¹H NMR (e.g., δ 7.21 ppm for the thiazole proton) and melting point analysis (141–143°C for intermediates) .

Q. How can researchers characterize the stability of this compound under varying reaction conditions?

- Methodological Answer : Stability studies should assess thermal and chemical decomposition. For example, lithiation of dibromothiazole with LDA at 0°C may lead to intermediate instability, as observed in analogous 2,5-dibromothiazole reactions, where thiazolyl-lithium intermediates decompose unless quenched rapidly with electrophiles like iodine . Kinetic studies using ¹³C NMR or in situ IR spectroscopy can monitor degradation. Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (−20°C) to prevent bromine displacement or hydrolysis .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection to control regioselectivity. For instance, using Xantphos as a ligand with Pd(OAc)₂ in THF at 60°C selectively couples the C4-bromine of this compound with phenylboronic acid, yielding 4-bromo-2-phenylthiazole in 83% yield . Computational DFT studies can predict electronic biases, while competitive experiments (e.g., with isotopic labeling) validate mechanistic pathways .

Q. How do halogen-bonding interactions influence the solid-state packing of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals intramolecular halogen bonds between bromine and carbonyl groups in derivatives like 2,4-diacetyl-5-bromothiazole, with Br···O distances of ~3.0 Å and angles near 150° . These interactions stabilize planar conformations and influence solubility. Synchrotron-based studies or Hirshfeld surface analysis can quantify packing efficiencies and guide crystal engineering for materials science applications .

Q. What role does this compound play in the total synthesis of complex natural products?

- Methodological Answer : In Fürstner’s synthesis of pateamine A, this compound serves as a precursor for organozinc intermediates. Treatment with LiCl/Zn generates nucleophilic species, which undergo allylation and subsequent B₂pin₂-mediated borylation to install stereocenters with >90% enantiomeric excess . This modular approach highlights its utility in constructing thiazole-containing macrocycles, with LC-MS monitoring critical for intermediate validation .

Contradictions and Resolutions

- Contradiction : reports instability of lithiated intermediates, while assumes stable organozinc species.

Methodological Best Practices

- Synthesis : Prioritize Pd/Xantphos systems for regioselective couplings .

- Characterization : Combine XRD with DFT calculations to validate halogen-bonding motifs .

- Applications : Use dibromothiazole as a modular building block in natural product synthesis, leveraging its dual reactivity for sequential functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.